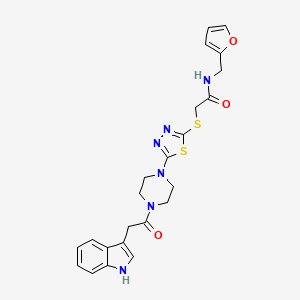

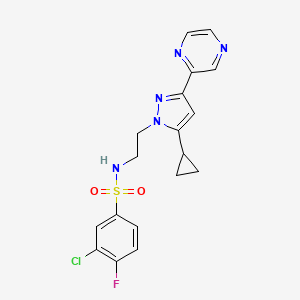

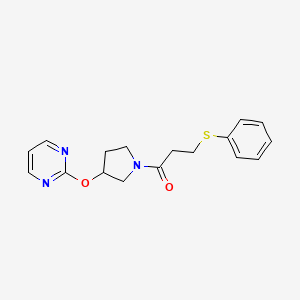

![molecular formula C16H16Cl2O2S2 B2406030 (4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane CAS No. 338792-57-7](/img/structure/B2406030.png)

(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane, also known as 4-(4-chlorophenyl)-4-sulfonamido-butyl-oxo-lambda~4~-sulfane, is a synthetic compound that has a wide range of applications in scientific research. It is a powerful reagent used in organic synthesis to form a variety of compounds, including polymers and polysulfanes. Additionally, it has been used in the synthesis of several biologically active compounds, such as antibiotics, antifungals, and antivirals.

Scientific Research Applications

Chemiluminescence in Dioxetanes

- Research has shown that sulfanyl-substituted bicyclic dioxetanes, when oxidized, can be transformed into sulfinyl-substituted dioxetanes. These compounds, including structures related to (4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda

4-sulfane, exhibit chemiluminescence, emitting light upon decomposition. This property is significant for applications in bioanalytical methods and chemical sensing technologies (Watanabe et al., 2010).

Synthesis of Sulfur Compounds

- The compound plays a role in the synthesis of various sulfur compounds. Sulfur compounds have diverse applications in organic synthesis and medicinal chemistry. The preparation of n-Butyl 4-Chlorophenyl Sulfide, for example, demonstrates the utility of related compounds in forming sulfur-based chemical entities (McWilliams et al., 2003).

Oxidation of Organic Compounds

- Oxo-rhenium complexes using sulfoxides as oxidant agents have been studied for the efficient and selective oxidation of alcohols. Compounds like (4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda

4-sulfane could potentially play a role in such oxidation processes, offering pathways to synthesize key organic compounds (Sousa et al., 2013).

Degradation of Toxic Compounds

- In environmental chemistry, compounds like 4-chlorophenol, which bear similarity to (4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda

4-sulfane, have been studied for their degradation in wastewater treatment. Such studies highlight the potential environmental applications of related compounds in removing toxic substances from water sources (Hadi et al., 2020).

properties

IUPAC Name |

1-chloro-4-[4-(4-chlorophenyl)sulfinylbutylsulfinyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2O2S2/c17-13-3-7-15(8-4-13)21(19)11-1-2-12-22(20)16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYSSMDVBIEHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)CCCCS(=O)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

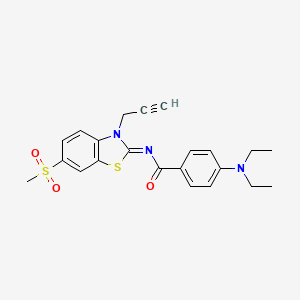

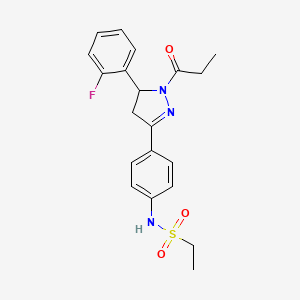

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2405960.png)

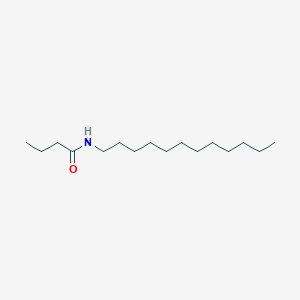

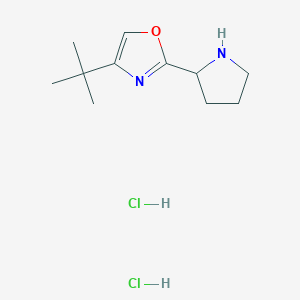

![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)

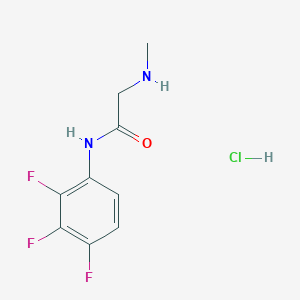

![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)

![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)

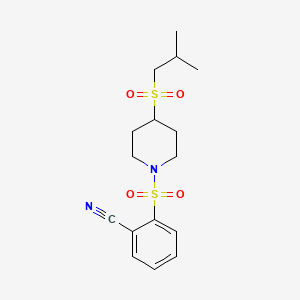

![[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide](/img/structure/B2405970.png)